molecular formula C8H7ClN2O4 B1470270 Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate CAS No. 1465253-16-0

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate

Cat. No. B1470270
CAS RN: 1465253-16-0
M. Wt: 230.6 g/mol
InChI Key: UYMZCNRHBIFZAK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (M2C6M3NP4C) is a nitrogen-containing heterocyclic compound that has become a useful tool in various scientific research applications. It is a versatile compound that has been used in organic synthesis and analytical chemistry, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate serves as an intermediate in the synthesis of various complex molecules. For instance, a study detailed the synthesis and X-ray spectroscopic analysis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, highlighting its structural features and optical properties through UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).

Vibrational, Electronic, and NMR Analyses

Research has explored the molecular structures, vibrational wavenumbers, and electronic properties of similar nitropyridine derivatives, demonstrating their potential in electronic applications due to their high hyperpolarizability values, which indicate strong nonlinear optical properties (Velraj et al., 2015).

Chemical Transformations and Reactions

The chemical reactivity of methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate and its derivatives has been a subject of study, particularly in oxidative methylamination reactions and their potential for creating new chemical entities (Szpakiewicz & Wolniak, 1999). This highlights the compound's versatility in synthetic chemistry, enabling the creation of novel molecules.

Conformational and Electronic Structure Studies

Further investigations have compared the vibrational, conformational, and electronic structures of methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate with other nitropyridines, providing insights into their stability, charge delocalization, and electronic exchange interactions. Such studies are crucial for understanding the electronic properties and reactivity of these molecules (Arjunan et al., 2012).

Synthesis of Anticancer and Anticoccidial Agents

The compound has also been explored for its utility in synthesizing anticancer and anticoccidial agents, showcasing its importance in pharmaceutical research. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea from a related compound demonstrates a high-yield method for creating small molecule anticancer drugs (Zhang et al., 2019).

properties

IUPAC Name

methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-4-3-5(8(12)15-2)6(11(13)14)7(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMZCNRHBIFZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate

CAS RN

1465253-16-0
Record name methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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